molecular formula C16H18N2O5S B4580422 N'-[1-(3-hydroxyphenyl)ethylidene]-2,4-dimethoxybenzenesulfonohydrazide

N'-[1-(3-hydroxyphenyl)ethylidene]-2,4-dimethoxybenzenesulfonohydrazide

Cat. No. B4580422
M. Wt: 350.4 g/mol
InChI Key: ZTRLAXRFFSNCQH-BOPFTXTBSA-N
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Description

Hydrazide and sulfonamide compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry. The synthesis of these compounds often involves the condensation of hydrazides with aldehydes or ketones, leading to Schiff bases, which exhibit interesting chemical and physical properties.

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, starting with the preparation of salicylic hydrazide, followed by condensation with substituted acetophenones, and finally reduction reactions to obtain the target compounds (Lu Jun, 2012).

Molecular Structure Analysis

Crystal structure analysis of related compounds reveals that they often crystallize in specific space groups, with hydrogen bonds playing a crucial role in establishing co-crystal structures. For instance, N'-(2-hydroxy-3-methoxy benzylidene)-4-nitro benzenesulfonylhydrazide forms medium-strong hydrogen bonds, contributing to its co-crystal formation (مژگان تحریری et al., 2018).

Chemical Reactions and Properties

The chemical reactions of these compounds can lead to various bioactive molecules. For example, hydrazide compounds have shown selective antibacterial activities against different classes of bacteria, with certain modifications on the phenyl ring enhancing or reducing their antibacterial activities (Lu Jun, 2012).

Physical Properties Analysis

Physical properties, such as solubility and crystallinity, play a significant role in the application of these compounds. Studies on similar compounds have shown that modifications in the chemical structure can influence their solubility and thermal stability, which are crucial for their application in drug formulation and other areas (J. Mun et al., 2012).

Chemical Properties Analysis

The chemical properties of hydrazide and sulfonamide compounds, such as their reactivity towards various reagents and their ability to form complexes with metals, are influenced by their functional groups. For instance, the presence of dimethoxy groups and sulfonamide linkages can affect their binding affinity towards metals and other molecules, impacting their potential use in medicinal chemistry and material science (Yuimi Varam & Lonibala Rajkumari, 2016).

properties

IUPAC Name

N-[(Z)-1-(3-hydroxyphenyl)ethylideneamino]-2,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-11(12-5-4-6-13(19)9-12)17-18-24(20,21)16-8-7-14(22-2)10-15(16)23-3/h4-10,18-19H,1-3H3/b17-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRLAXRFFSNCQH-BOPFTXTBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNS(=O)(=O)C1=C(C=C(C=C1)OC)OC)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NS(=O)(=O)C1=C(C=C(C=C1)OC)OC)/C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]-2,4-dimethoxybenzenesulfonohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[1-(3-hydroxyphenyl)ethylidene]-2,4-dimethoxybenzenesulfonohydrazide
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N'-[1-(3-hydroxyphenyl)ethylidene]-2,4-dimethoxybenzenesulfonohydrazide
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N'-[1-(3-hydroxyphenyl)ethylidene]-2,4-dimethoxybenzenesulfonohydrazide
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N'-[1-(3-hydroxyphenyl)ethylidene]-2,4-dimethoxybenzenesulfonohydrazide
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N'-[1-(3-hydroxyphenyl)ethylidene]-2,4-dimethoxybenzenesulfonohydrazide
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N'-[1-(3-hydroxyphenyl)ethylidene]-2,4-dimethoxybenzenesulfonohydrazide

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